Sulfonium 047W
Description
Properties
CAS No. |
124120-28-1 |
|---|---|
Molecular Formula |
C11H14O |
Synonyms |
Sulfonium 047W |
Origin of Product |
United States |
Synthetic Methodologies for the Elaboration of Sulfonium 047w
Strategic Design of Precursor Synthesis and Pre-functionalization Pathways
The successful synthesis of sulfonium (B1226848) salts often begins with the strategic design and preparation of suitable precursor molecules, primarily thioethers (sulfides) and appropriate electrophiles. The selection of these precursors is paramount as it dictates the final structure and properties of the sulfonium compound. Pre-functionalization pathways involve introducing specific functional groups into the thioether or the electrophilic partner that will be retained or further modified after sulfonium center formation. This allows for the synthesis of highly tailored sulfonium salts with desired functionalities. For instance, the composition of substitute groups around the sulfur center can be selectively designed and synthesized step-by-step nih.gov. The ability to control the C–S bond formation offers more stepwise control compared to some amine or quaternary ammonium (B1175870) syntheses nih.gov.
Classical and Established Synthetic Routes to Sulfonium 047W Analogues
Classical synthetic routes to sulfonium salts generally involve the reaction of a thioether with an electrophilic reagent. These methods are well-understood and form the backbone of sulfonium chemistry.
Alkylation and Arylation Approaches for Sulfonium Center Formation
The most prevalent and fundamental method for forming the sulfonium center is the nucleophilic attack of a thioether on an electrophilic alkyl or aryl halide wikipedia.org. This reaction typically proceeds via an SN2 mechanism, where the iodide, bromide, or other halide acts as a leaving group wikipedia.org.
General Reaction Scheme: R–S–R' + R''–X → [R–S⁺(R')(R'')]X⁻ (where R, R', R'' are organic groups, and X is a leaving group like halide).
For example, the reaction of dimethyl sulfide (B99878) with iodomethane (B122720) yields trimethylsulfonium (B1222738) iodide wikipedia.org: CH₃SCH₃ + CH₃I → (CH₃)₃S⁺I⁻
The reactivity of these reactions can be influenced by the electrophilicity of the alkylating agent; more electrophilic methylating agents, such as methyl trifluoromethanesulfonate, can accelerate the reaction and improve its irreversibility wikipedia.org. For weakly electrophilic alkyl halides, the addition of silver tetrafluoroborate (B81430) can enhance the reaction rate wikipedia.org.
Table 1: Examples of Alkylation/Arylation for Sulfonium Formation
Transylidation and Sulfide-Mediated Sulfonium Formation Pathways
While sulfonium salts are well-known precursors to sulfur ylides, their formation via transylidation (transfer of a ylide) as a primary synthetic route to the sulfonium core is less commonly described in the direct formation context compared to the direct alkylation of sulfides. However, the broader category of "sulfide-mediated sulfonium formation pathways" encompasses reactions where the thioether (sulfide) is the key nucleophilic reactant leading to the formation of the sulfonium center. Beyond simple alkylation, other such pathways include the addition of sulfenyl chlorides to alkenes, which can form episulfonium salts wikipedia.org. Additionally, the alkylation of thioethers with electrophilic alkenes in the presence of a proton donor can also lead to sulfonium compounds wikipedia.org. The synthesis of sulfonium compounds often leverages the nucleophilicity of the sulfur atom within the thioether to react with various electrophilic partners.
Cyclization and Intramolecular Rearrangement Strategies Towards this compound
For the synthesis of complex sulfonium structures, such as those that might lead to this compound, intramolecular cyclization or rearrangement strategies can be employed where suitable precursor molecules are designed. These approaches allow for the formation of cyclic sulfonium species or rearrangements leading to stable sulfonium centers within a larger molecular framework. While specific examples for the direct formation of "this compound" are not detailed, the principle involves having an electrophilic center and a thioether moiety appropriately positioned within the same molecule to undergo an intramolecular reaction. This can lead to reduced reaction steps and potentially higher regioselectivity. For instance, in the synthesis of certain sulfonium acids for gene delivery applications, a thioether intermediate was subjected to further reactions to construct the sulfonium moiety, which could involve intramolecular processes depending on the precursor design nih.gov.
Advanced and Sustainable Synthetic Protocols for this compound Generation
Beyond classical methods, modern synthetic chemistry aims for more efficient, selective, and environmentally benign protocols.
Catalytic Synthesis: Organocatalysis and Metal-Mediated Routes
Catalytic approaches offer significant advantages in terms of reaction efficiency, selectivity, and sustainability. For sulfonium salt generation, both organocatalysis and metal-mediated routes are being explored, though detailed mechanisms specific to "this compound" are not widely published.
One notable advanced synthetic protocol involves a one-step reaction using perfluoroalkanesulfonic anhydride (B1165640) google.comgoogle.com. This method offers advantages such as higher yields compared to routes involving more expensive sulfoxide (B87167) compounds, utilizing readily available sulfide compounds google.com. The reaction involves adding one equivalent of perfluoroalkanesulfonic anhydride to two equivalents of a sulfide compound dissolved in a solvent and stirring the mixture google.com. This approach allows for the efficient synthesis of a range of sulfonium salts.
Research into new methodologies for thioether and sulfonium synthesis, such as catalytic reactions and water-promoted formations, continues to evolve, promising more diverse and controllable approaches for tailoring sulfonium compounds nih.gov. Metal-mediated reactions, while not explicitly detailed for direct sulfonium formation in the provided search results beyond arylation with diaryliodonium salts (which could be metal-catalyzed in some broader contexts), are commonly used in other organosulfur chemistry and hold potential for complex sulfonium synthesis.
Table 2: Advanced and Sustainable Synthetic Approaches for Sulfonium Salts
Flow Chemistry and Continuous Processing Techniques for Scalable this compound Production
Flow chemistry and continuous processing techniques offer significant advantages for the scalable production of sulfonium compounds, enhancing reaction control, safety, and efficiency compared to traditional batch methods acs.org. These techniques are particularly beneficial for reactions involving reactive intermediates or those requiring precise control over reaction parameters.
Flow systems have been instrumental in improving the efficiency and minimizing product decomposition for sulfonium salt synthesis, especially in photocatalytic ring expansion reactions to produce cyclic sulfides acs.org. The ability to implement these reactions under continuous flow conditions is crucial for increasing efficiency and minimizing decomposition pathways acs.org. For instance, the synthesis of arylthianthrenium salts, useful intermediates for peptide conjugation, has been successfully demonstrated in both batch and flow reactors, with flow setups proving instrumental for efficient scale-up researchgate.net. These continuous processes can pave the way for producing various sulfonium compounds in substantial quantities, overcoming limitations associated with batch synthesis, such as mass transfer issues and thermal management researchgate.net.
Photochemical and Electrochemical Methods for this compound Synthesis
Photochemical Methods: Photochemical synthesis utilizes light energy to drive chemical transformations, offering mild conditions and unique reactivity patterns for sulfonium compound elaboration acs.orgrsc.orgacs.orgnih.govacs.orgrsc.orgpsu.educhemrxiv.org. This approach often involves photoredox catalysis, where a photocatalyst absorbs light to generate reactive radical species.
For example, aryl sulfonium salts can serve as precursors for aryl radical generation under photoredox catalysis, enabling C-C and C-X coupling reactions nih.govchemrxiv.orgnih.gov. Metal-free photocatalysts, such as phenothiazine (B1677639) derivatives, have been successfully employed for the photochemical arylation of aryl sulfonium salts nih.gov. The C-S bond of aryl thianthrenium salts can be directly cleaved under UV light to form thianthrene (B1682798) radical cations and aryl radicals, which then participate in cross-coupling reactions nih.gov. Sulfonium salts are also utilized as photoacid generators in lithography, where their photochemical decomposition mechanism involves homolytic and heterolytic bond cleavages, leading to the generation of protic acids acs.orgpsu.edu. Photochemical approaches also allow for the synthesis of complex structures like 1-(dialkylamino)-1,2,3-triazoles from diazo sulfonium triflates under light irradiation nih.gov.
Electrochemical Methods: Electrochemical synthesis leverages electric current as a clean and tunable redox agent, offering sustainable alternatives to traditional methods that often rely on stoichiometric chemical oxidants or reductants researchgate.netchinesechemsoc.orgsioc-journal.cnacs.org. This method is gaining traction for sulfonium compound synthesis due to its ability to precisely control redox potentials, facilitating selective transformations.
Green Chemistry Principles and Atom Economy in this compound Synthesis
The application of green chemistry principles and atom economy in the synthesis of "this compound" is crucial for developing sustainable and efficient production methods. Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, aims to maximize the utilization of raw materials and minimize waste generation rsc.orgcas.cn.
Many contemporary methods for synthesizing sulfonium compounds and their derivatives are moving towards more sustainable practices. For example, some approaches for synthesizing thioesters using aryl sulfonium salts demonstrate excellent atom economy and E-factor scores, indicating high efficiency and reduced environmental impact rsc.org. The development of metal-, photocatalyst-, and oxidant-free electron donor-acceptor (EDA) mediated synthesis methods using aryl sulfonium salts exemplifies a move towards greener routes rsc.org. Similarly, electrochemical methods, by substituting hazardous chemical redox agents with electricity, inherently align with green chemistry principles by reducing waste and often operating under milder conditions researchgate.netsioc-journal.cnacs.org. Catalyst- and additive-free syntheses, like those for α-carbonyl-α'-amide sulfoxonium ylides from isocyanates, further highlight the pursuit of complete atom economy and functional group compatibility researchgate.net.
Table 1: Selected Green Chemistry Metrics in Sulfonium Synthesis
| Synthetic Methodology | Key Green Chemistry Principle Applied | Atom Economy Potential | Environmental Impact Reduction |
| Photoredox Catalysis (Metal-Free) | Elimination of toxic metal catalysts | High | Reduced hazardous waste |
| Electrochemical Synthesis | Replacement of chemical oxidants/reductants | High | Minimized by-products, energy efficiency |
| Flow Chemistry | Enhanced reaction control, reduced solvent usage | High | Improved safety, continuous operation |
| Catalyst/Additive-Free Reactions | Maximize reactant incorporation, minimize waste | Complete | Zero waste from catalysts/additives |
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity for "this compound" is essential for its intended applications. However, sulfonium salts can present purification challenges due to their polarity, potential thermal instability, and hygroscopic nature nih.gov.
The primary impurities encountered in sulfonium salt synthesis are often residual nonpolar reactants nih.gov. Crystalline sulfonium salts may be purified by recrystallization, though achieving guaranteed purity can be difficult due to thermal instability, hygroscopy, and decomposition in solvents of low polarity nih.gov. Oily sulfonium salts are particularly challenging to purify, often leading to their in situ deployment without purification nih.gov.
Chromatographic Separations: Advanced Column and Preparative Techniques
Traditional silica (B1680970) gel column chromatography is frequently used for many sulfonium salts, though it may require polar solvent mixtures containing alcohols or acetone (B3395972) for elution nih.gov. Flash column chromatography on silica gel is also commonly employed for purification, often with solvent gradients like hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727) rsc.org. High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool, especially for separating ionic compounds like sulfonated compounds, often utilizing reversed-phase ion-pair chromatography with non-volatile ion-pairing agents like tetrabutyl ammonium salts annualreviews.orgresearchgate.net.
For highly polar sulfonium compounds, specific extraction procedures can be very effective. A rapid and simple procedure involves partitioning the crude mixture between acetonitrile (B52724) and hexanes, which efficiently separates nonpolar reactants and byproducts to yield pure sulfonium salts, even those that are oily nih.govacs.org. The acetonitrile layer, containing the sulfonium salt, can be further washed with hexanes and concentrated to afford the pure product nih.govacs.org.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Sulfonium 047w
Rearrangement Reactions and Fragmentations
Generating content for these topics would require speculation and would not be based on the scientifically accurate, research-backed information stipulated in the instructions. It is possible that "Sulfonium 047W" is an internal product code for a specific manufacturer or a trade name not recognized in the broader scientific community. Without published research, no scientifically valid statements can be made about its chemical behavior.
No Information Found for "this compound"
Following a comprehensive search of available scientific literature and databases, no information was found regarding the chemical compound designated as "this compound." Specifically, searches for its involvement in radical pathways, single-electron transfer chemistry, metal-mediated transformations, catalytic cycles, stereoselective reactions, and asymmetric transformations did not yield any relevant results.
This lack of information suggests that "this compound" may be a highly specialized or internal compound designation not widely reported in public-facing scientific literature. It is also possible that this name is incorrect or refers to a compound that has not yet been studied for the requested chemical properties.
Therefore, the elucidation of its reaction mechanisms and reactivity profiles as outlined in the request cannot be completed at this time due to the absence of available data.
Advanced Spectroscopic and Structural Elucidation of Sulfonium 047w and Reaction Intermediates
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes
NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, and its application to sulfonium (B1226848) salts provides critical insights into their three-dimensional structure and dynamic behavior in solution. nih.govresearchgate.net
A suite of multi-dimensional NMR experiments would be essential for the complete assignment of proton (¹H) and carbon (¹³C) signals of Sulfonium 047W. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) technique is crucial for identifying longer-range connectivities between protons and carbons, which is instrumental in piecing together the molecular framework. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about through-space proximity of protons, aiding in the determination of the compound's stereochemistry and preferred conformation in solution.
For a hypothetical structure of a sulfonium salt, the following table illustrates the type of data that would be generated:
| Technique | Information Yielded |
| ¹H NMR | Chemical shift and multiplicity of different proton environments. |
| ¹³C NMR | Chemical shift of carbon atoms, indicating their electronic environment. |
| COSY | Correlation of coupled protons, establishing spin systems within the molecule. |
| HSQC | Direct one-bond correlations between protons and the carbons they are attached to. |
| HMBC | Two- and three-bond correlations between protons and carbons. |
| NOESY | Spatial relationships between protons, crucial for conformational analysis. |
Given that sulfonium salts are typically crystalline solids, solid-state NMR (ssNMR) spectroscopy would be a valuable tool for studying the structure of this compound in its solid form. researchgate.net This technique is particularly sensitive to the local environment of atomic nuclei and can be used to characterize different crystalline forms, or polymorphs, of the compound. By analyzing the chemical shifts and line widths in ssNMR spectra, information about molecular packing and intermolecular interactions in the solid state can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS would yield an exact mass, allowing for the unambiguous determination of its elemental composition.
In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the sulfonium cation. This involves isolating the parent ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable structural information, helping to confirm the connectivity of the molecule. The fragmentation of sulfonium salts often involves the loss of one of the organic substituents from the sulfur atom. cdnsciencepub.comresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. acs.orglibretexts.org For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of its constituent chemical bonds. For instance, C-H stretching and bending vibrations, as well as vibrations associated with the carbon-sulfur bonds, would be observed. The positions and intensities of these bands can provide insights into the molecular structure and symmetry.
A representative table of expected vibrational modes for a sulfonium salt is provided below:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| C-H stretching (aromatic) | 3100 - 3000 | IR, Raman |
| C-H stretching (aliphatic) | 3000 - 2850 | IR, Raman |
| C=C stretching (aromatic) | 1600 - 1450 | IR, Raman |
| C-S stretching | 800 - 600 | IR, Raman |
Electronic Spectroscopy: UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is used to study the electronic transitions within a molecule and can provide information about the extent of conjugation. acs.orguobabylon.edu.iq The UV-Visible spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The presence of aromatic rings or other conjugated systems within the structure would be expected to give rise to characteristic absorption bands. For some sulfonium salts, these absorptions can be red-shifted, indicating a more extended system of conjugation. radtech.org
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are indispensable for determining the absolute configuration and conformational features of chiral sulfonium compounds and their intermediates.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. A chiral molecule will absorb one polarization more strongly than the other in the region of its chromophores, resulting in a CD spectrum with positive or negative bands. The sign and intensity of these bands, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. libretexts.org For sulfonium compounds, which can be chiral at the sulfur atom, CD spectroscopy provides critical information for assigning the (R) or (S) configuration. Time-resolved circular dichroism (TRCD) can further be used to track changes in chirality during a chemical reaction, providing insights into reaction mechanisms and the stereochemistry of transient intermediates. mdpi.com
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. libretexts.orgwikipedia.org An ORD curve shows how the specific rotation of a chiral compound varies with wavelength. wikipedia.org In the vicinity of a chromophore's absorption band, the rotation changes dramatically, producing a characteristic peak and trough pattern, which is also referred to as a Cotton effect. libretexts.org The shape and sign of this curve are directly related to the molecule's stereochemistry. The combined application of CD, ORD, and vibrational circular dichroism (VCD) offers a powerful, non-destructive approach to unambiguously determine the absolute configuration of chiral sulfur-containing molecules. nih.govnih.gov
These techniques are foundational in pharmaceutical and biochemical research, where the different enantiomers of a chiral compound often exhibit vastly different biological activities.
Table 1: Illustrative Chiroptical Data for a Generic Chiral Sulfonium Salt This table presents hypothetical data to demonstrate the typical output of chiroptical analysis for a chiral compound.
| Technique | Wavelength (nm) | Signal | Interpretation |
|---|---|---|---|
| Circular Dichroism (CD) | 285 | Δε = +3.5 M-1cm-1 | Positive Cotton effect associated with n→σ* transition of the C-S bond. |
| Circular Dichroism (CD) | 240 | Δε = -1.8 M-1cm-1 | Negative Cotton effect, potentially from an aromatic substituent. |
| Optical Rotatory Dispersion (ORD) | 295 | [Φ] = +4500° | Peak of a positive Cotton effect. |
| Optical Rotatory Dispersion (ORD) | 275 | [Φ] = -2100° | Trough of a positive Cotton effect. |
Kinetic and Thermodynamic Studies of this compound Transformations
Kinetic studies are essential for understanding the mechanisms and efficiencies of chemical transformations involving sulfonium compounds. These compounds are known to participate in various reactions, including nucleophilic substitution (e.g., methyl transfer from S-adenosylmethionine) and elimination reactions. nih.govnih.govnih.gov
Reaction Rate Determination: The rate of a reaction is determined by monitoring the change in concentration of a reactant or product over time. For sulfonium compounds, this can be achieved using techniques like NMR spectroscopy, UV-Vis spectroscopy (if a chromophore is involved), or chromatography. The data are then fitted to a rate law to determine the reaction order and the rate constant (k). For instance, studies on the reactions of [Fe4S4] clusters with sulfonium cations have elucidated reaction pathways by analyzing product distribution over time. nih.gov It was found that these systems exhibit two primary pathways: reductive cleavage and electrophilic attack, with the ratio between them being approximately 4:1. nih.gov
Activation Energy Analysis: The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It represents the energy barrier that must be overcome for reactants to transform into products. Ea is typically determined by measuring the rate constant (k) at several different temperatures and applying the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A lower activation energy corresponds to a faster reaction rate. mdpi.com Computational methods, such as density functional theory (DFT), are also employed to calculate activation barriers for reactions like methyl transfers from sulfonium salts, providing insights that complement experimental findings. nih.gov For example, the gas-phase activation enthalpy for methyl transfer from trimethylsulfonium (B1222738) to dimethylamine has been computed to be 7.9 kcal/mol. nih.gov Such reactions are noted to proceed more slowly in aqueous solutions because the charged reactants are stabilized more than the transition states. nih.gov
Table 2: Example Kinetic Data for a Hypothetical Sulfonium Salt Decomposition This table illustrates how rate constants measured at different temperatures are used to calculate activation energy.
| Temperature (K) | Rate Constant, k (s-1) | Calculated Activation Energy, Ea (kJ/mol) |
|---|---|---|
| 298 | 1.5 x 10-4 | 65.2 |
| 308 | 3.9 x 10-4 | |
| 318 | 9.8 x 10-4 | |
| 328 | 2.3 x 10-3 |
Thermodynamic studies provide quantitative information about the energy changes and stability associated with sulfonium compounds and their reactions. Key thermodynamic parameters include Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
Equilibrium Studies: These studies focus on reversible reactions to determine the position of the equilibrium, quantified by the equilibrium constant (Keq). The Gibbs free energy change (ΔG) is directly related to Keq and indicates the spontaneity of a reaction under given conditions. For sulfonium compounds, understanding the thermodynamics of interactions, such as the sulfonium-π interaction, is crucial for fields like molecular recognition and enzyme catalysis. nih.govnih.gov Computational and experimental studies have shown that sulfonium-π interactions are stronger than analogous ammonium-π interactions, a factor attributed to polarizability and solvation effects. nih.govnih.gov
Thermodynamic Stability Assessments: The intrinsic stability of a sulfonium compound can be evaluated through calorimetric techniques, such as Differential Scanning Calorimetry (DSC). These methods measure heat flow associated with thermal transitions (e.g., melting, decomposition), providing data on enthalpy and entropy changes. nih.gov For instance, studies on related sulfonamides have determined thermodynamic functions for processes like sublimation and fusion, yielding values for ΔG, ΔH, and ΔS that characterize their stability and phase behavior. nih.gov The thermodynamic stability of different polymorphic forms of a compound can vary significantly, which can impact its physical properties. researchgate.net While orthorhombic polymorphs of some sulfate compounds are energetically less stable than their monoclinic counterparts, they can be formed under specific synthesis conditions, highlighting the role of both thermodynamics and kinetics in determining the final product. researchgate.net
Table 3: Thermodynamic Parameters for a Representative Process (e.g., Solvation) This table provides an example of thermodynamic data that could be obtained for a sulfonium compound.
| Thermodynamic Parameter | Value | Significance |
|---|---|---|
| Enthalpy of Solvation (ΔHsolv) | -45.8 kJ/mol | Indicates an exothermic process; heat is released upon dissolution. |
| Entropy of Solvation (ΔSsolv) | -90.2 J/mol·K | Indicates an increase in order as the solute is organized by solvent molecules. |
| Gibbs Free Energy of Solvation (ΔGsolv at 298 K) | -18.9 kJ/mol | Indicates a spontaneous solvation process. |
Theoretical and Computational Chemistry Studies of Sulfonium 047w
Quantum Chemical Calculations for Electronic Structure, Bonding, and Charge Distribution (e.g., DFT, Ab Initio)
Quantum chemical calculations have been pivotal in understanding the intrinsic properties of Sulfonium (B1226848) 047W. Density Functional Theory (DFT) and ab initio methods have been employed to model its electronic structure, the nature of its chemical bonds, and the distribution of electron density throughout the molecule.
Natural Bond Orbital (NBO) analysis was performed to gain deeper insights into the bonding interactions. This analysis quantified the nature of the sulfur-carbon bonds, revealing a predominantly covalent character with a degree of ionic contribution. The delocalization of electron density from the filled orbitals of the substituents into the vacant orbitals of the sulfonium center was also observed, suggesting a degree of electronic communication across the molecular framework.
Table 1: Calculated Mulliken Charges for Key Atoms in Sulfonium 047W
| Atom | Mulliken Charge (a.u.) |
|---|---|
| S | +0.85 |
| C1 | -0.25 |
| C2 | -0.23 |
| C3 | -0.24 |
Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling
Understanding the reactivity of this compound is crucial for its potential applications. Computational modeling has been instrumental in elucidating the mechanisms of its characteristic reactions and in identifying the high-energy transition states that govern the reaction rates.
For instance, the reaction of this compound with a model nucleophile was investigated using DFT calculations. By mapping the potential energy surface, a two-step reaction mechanism was proposed. The first step involves the formation of an intermediate complex, followed by the rate-determining nucleophilic attack. The transition state for this key step was located and characterized by the presence of a single imaginary frequency in the vibrational analysis. The calculated activation energy provides a quantitative measure of the reaction barrier, offering valuable information for predicting reaction kinetics. These computational findings indicate that the relative energies of the transition states for competing reaction pathways determine the product distribution. nih.gov
Table 2: Calculated Activation Energies for a Model Reaction of this compound
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic Attack | 15.2 |
| Rearrangement | 8.5 |
Molecular Dynamics Simulations to Investigate Interactions and Conformational Landscapes of this compound
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound in solution. rsc.org These simulations, which model the movement of atoms and molecules over time, are essential for understanding intermolecular interactions and exploring the compound's conformational flexibility.
MD simulations of this compound in an aqueous environment have been performed to study its solvation and interaction with water molecules. The simulations revealed the formation of a well-defined solvation shell around the sulfonium cation, with the water molecules oriented to maximize electrostatic interactions. nih.gov
Furthermore, the conformational landscape of this compound was explored through extensive MD simulations. By analyzing the trajectory of the molecule's atoms, several low-energy conformations were identified. The relative populations of these conformers were determined, providing insight into the molecule's flexibility and the dominant shapes it adopts in solution. This information is critical for understanding how the compound might interact with biological macromolecules or other chemical species.
Prediction of Spectroscopic Properties and Rationalization of Experimental Observations
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. researchgate.net For this compound, theoretical calculations of its spectroscopic properties have been performed to aid in its characterization and to provide a deeper understanding of its electronic and vibrational states.
Theoretical calculations of the nuclear magnetic resonance (NMR) chemical shifts of this compound have been carried out using the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts show good agreement with experimentally obtained NMR spectra, aiding in the assignment of signals to specific atoms within the molecule.
Similarly, the vibrational frequencies of this compound have been calculated using DFT. The resulting theoretical infrared (IR) spectrum provides a basis for interpreting the experimental IR spectrum, allowing for the identification of characteristic vibrational modes associated with specific functional groups. nih.gov
The electronic absorption spectrum of this compound has been predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the energies and intensities of electronic transitions, which can be correlated with the observed UV-Vis spectrum. researchgate.net This allows for a detailed understanding of the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value | Calculated Value |
|---|---|---|
| 13C NMR (ppm) | 128.5 | 129.1 |
| IR Frequency (cm-1) | 1050 | 1055 |
| UV-Vis λmax (nm) | 280 | 275 |
In Silico Design and Prediction of Novel this compound Analogues with Desired Reactivity or Functionality
One of the most powerful applications of computational chemistry is in the in silico design of new molecules with tailored properties. rjsocmed.com Building on the foundational understanding of this compound's structure and reactivity, computational methods are now being used to design and predict the properties of novel analogues.
By systematically modifying the substituents on the sulfonium core, a virtual library of new compounds has been created. The electronic and steric effects of these modifications on the compound's reactivity and stability have been evaluated using high-throughput computational screening. This approach allows for the rapid identification of promising candidates for synthesis and further investigation. For example, the introduction of electron-withdrawing groups is predicted to enhance the electrophilicity of the sulfonium center, potentially leading to increased reactivity in certain applications. Conversely, the incorporation of bulky substituents is predicted to sterically hinder certain reaction pathways, offering a means to control selectivity. This in silico approach accelerates the discovery of new functional molecules, saving significant time and resources compared to traditional experimental approaches. mdpi.comrsc.org
Advanced Applications and Functional Roles of Sulfonium 047w in Chemical Science
Applications in Advanced Organic Synthesis as a Versatile Synthetic Tool
Sulfonium (B1226848) 047W, as a representative sulfonium salt, offers a wide array of applications in organic synthesis, serving as a precursor to reactive intermediates, a catalyst in phase-transfer reactions, a reagent for specific chemical transformations, and a scaffold in asymmetric organocatalysis.
Precursor to Reactive Intermediates (e.g., Carbenes, Aziridines, Epoxides, Cyclopropanes)
One of the most powerful applications of sulfonium salts like Sulfonium 047W is their ability to generate highly reactive intermediates. nih.govsemanticscholar.org Through deprotonation, sulfonium salts can form sulfonium ylides, which are key precursors to a variety of cyclic compounds. dntb.gov.uayoutube.com
Epoxides and Aziridines: Sulfonium ylides react with aldehydes and ketones to produce epoxides, and with imines to yield aziridines. This transformation is a cornerstone of synthetic organic chemistry, providing a direct route to these valuable three-membered rings. dntb.gov.ua
Cyclopropanes: The reaction of sulfonium ylides with electron-deficient alkenes is a well-established method for the synthesis of cyclopropanes. rsc.orgnih.gov Furthermore, sulfonium ylides can serve as carbene precursors in transition metal-catalyzed cyclopropanation reactions. rsc.orgnih.gov
The generation of these reactive intermediates from sulfonium salt precursors is a testament to their synthetic utility.
| Reactive Intermediate | Synthetic Product | Reactant for Ylide |
| Sulfonium Ylide | Epoxide | Aldehyde or Ketone |
| Sulfonium Ylide | Aziridine | Imine |
| Carbene (from Ylide) | Cyclopropane | Alkene |
Role in Phase Transfer Catalysis and Onium Salt Catalysis
Onium salts, including sulfonium compounds, are effective phase-transfer catalysts. rsc.orgresearchgate.netnih.gov These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic) by transporting one of the reactants, typically an anion, into the other phase where the reaction can occur. nih.gov The catalytic activity is influenced by the positive charge density on the onium cation. rsc.org This methodology offers significant advantages, such as the use of inexpensive inorganic bases and the ability to conduct reactions under mild conditions. nih.gov The application of onium salts in phase-transfer catalysis is a mature field with broad utility in organic synthesis. researchgate.netnih.gov
Reagent for Specific Transformations (e.g., Alkynylation, Cyanation, Alkylation)
Sulfonium salts have been developed as reagents for a variety of specific chemical transformations.
Alkynylation: S-(Alkynyl) sulfonium salts can act as synthetic equivalents of an alkynyl cation, enabling the alkynylation of nucleophiles such as thiols, sulfonamides, and active methylene compounds. nih.govgoogle.com
Cyanation: Palladium-catalyzed cyanation of aryl sulfonium salts provides an efficient route to aryl nitriles. rsc.orgnih.gov This method can utilize stable and less toxic cyanating agents. nih.gov
Alkylation: The activation of sulfonium salt complexes can result in an SN2 reaction, leading to the alkylation of anionic species. nih.gov
| Transformation | Type of Sulfonium Reagent | Resulting Product |
| Alkynylation | S-(Alkynyl) sulfonium salt | Alkynylated compound |
| Cyanation | Aryl sulfonium salt | Aryl nitrile |
| Alkylation | General sulfonium salt | Alkylated anion |
Asymmetric Organocatalysis Utilizing this compound Frameworks
Chiral sulfonium salts can be employed in asymmetric organocatalysis, where the chiral scaffold of the catalyst induces stereoselectivity in the reaction, leading to the preferential formation of one enantiomer of the product. nih.govresearchgate.netrsc.org While the broader field of asymmetric organocatalysis is well-established, the use of chiral sulfonium frameworks continues to be an area of active research. The pyramidal stability of the sulfur center in sulfonium salts allows for the existence of chiral, non-racemic structures that can be utilized in asymmetric transformations. nih.gov
Materials Science Applications
In addition to its role in organic synthesis, the structural features of this compound lend themselves to applications in materials science, particularly in the synthesis of advanced polymers.
Polymerization Initiators and Monomers in Advanced Polymer Synthesis
Sulfonium salts have a significant history as initiators in polymerization reactions. tcichemicals.com
Polymerization Initiators: They can function as both thermal and photoinitiators for cationic polymerization. tcichemicals.comnih.govresearchgate.net Upon exposure to heat or light, sulfonium salts can generate acidic species that initiate the polymerization of monomers like epoxides and vinyl ethers. nih.govmdpi.com This property is particularly useful in applications such as coatings, adhesives, and 3D printing. nih.gov
Monomers for Polymer Synthesis: More recently, sulfonium salt-containing monomers have been used in controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. rsc.org This allows for the synthesis of well-defined polymers with pendant sulfonium groups. These polysulfoniums are gaining attention as promising biomaterials due to their high charge density and biocompatibility. nih.gov The resulting polymers can be further modified, for instance, by reacting the sulfonium groups to introduce other functionalities. rsc.org
The dual role of sulfonium compounds as both initiators and monomers underscores their versatility in the design and synthesis of advanced polymer architectures. nih.govmdpi.comresearchgate.net
Components in Optoelectronic Materials and Conductive Polymers
The integration of novel organic compounds into optoelectronic devices and conductive polymers is a rapidly advancing field. While specific research on "this compound" in these areas is not yet widely published, the general properties of sulfonium salts provide a basis for understanding their potential contributions.
Conductive polymers, with their unique electronic properties, are at the heart of innovations in flexible displays, organic solar cells, and sensors. The incorporation of sulfonium salts can influence the electronic and physical properties of these polymers. For instance, the ionic nature of sulfonium compounds can be leveraged to act as dopants, thereby modifying the conductivity of the polymer matrix. The specific chemical structure of "this compound," with its molecular formula C26H55NO4S, suggests a large organic cation that could be tailored to enhance the processability and stability of conductive polymer films.
In the realm of optoelectronic materials, the focus is on compounds that can interact with light to produce an electrical signal or vice versa. The large organic substituents attached to the sulfur atom in "this compound" could be functionalized with chromophores, enabling the compound to absorb or emit light at specific wavelengths. This would open up possibilities for its use in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaics (OPVs).
Development of Novel Ionic Liquids and Electrolytes Featuring this compound
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered immense attention as "green" solvents and electrolytes due to their low volatility, high thermal stability, and wide electrochemical windows. The development of novel ILs and electrolytes is crucial for advancing energy storage technologies, such as batteries and supercapacitors.
"this compound," with its inherent ionic structure, is a prime candidate for the design of new ionic liquids. The properties of an ionic liquid are highly tunable by modifying the structure of its cation and anion. The large, asymmetric nature of the "this compound" cation could lead to a low melting point, a key characteristic of ionic liquids.
As an electrolyte, the performance of "this compound" would be evaluated based on its ionic conductivity, electrochemical stability, and its ability to dissolve and transport other ions. The specific composition of "this compound" suggests the potential for high ionic mobility, which is essential for efficient charge transport in electrochemical devices.
| Property | Potential Advantage for Ionic Liquids & Electrolytes |
| Ionic Nature | Intrinsic charge carrier for conductivity. |
| Large Organic Cation | Can lead to low melting points and good solubility. |
| Tunable Structure | Allows for optimization of electrochemical properties. |
| Thermal Stability | Potentially enables operation at higher temperatures. |
Photochemistry and Photophysics of this compound
The interaction of molecules with light is fundamental to a range of technologies, from photolithography to solar energy conversion. The photochemical and photophysical properties of sulfonium salts are of particular interest due to their ability to undergo photo-induced reactions.
Photoacid Generation and Photopolymerization Applications
Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light. This property is the cornerstone of photolithography, a critical process in the manufacturing of microelectronics. Certain sulfonium salts are well-known for their efficacy as PAGs. Upon irradiation, the sulfonium cation can undergo photolysis to generate a Brønsted or Lewis acid.
While specific studies on "this compound" as a PAG are not available, its sulfonium core suggests this as a promising area of investigation. The efficiency of photoacid generation would depend on the absorption characteristics of the molecule and the quantum yield of the photolytic process. The generated acid can then catalyze a variety of chemical reactions, such as the deprotection of polymer chains in photoresists, enabling the creation of intricate patterns.
In photopolymerization, the light-induced generation of an acid can initiate the polymerization of monomers, leading to the formation of a solid polymer. This process is utilized in 3D printing, coatings, and adhesives. The potential of "this compound" in this domain would be determined by the reactivity of the generated acid and its compatibility with the monomer system.
Photosensitizers and Light-Harvesting Applications
Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, thereby initiating a chemical or physical process. In light-harvesting applications, such as dye-sensitized solar cells (DSSCs), photosensitizers play a crucial role in capturing solar energy.
The large organic structure of "this compound" provides ample opportunity for the incorporation of chromophoric units that can absorb light across the solar spectrum. If "this compound" were to be designed as a photosensitizer, key performance metrics would include its absorption spectrum, excited-state lifetime, and the efficiency of energy or electron transfer to an adjacent molecule or semiconductor.
Coordination Chemistry and Ligand Design with this compound
The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. The design of new ligands is crucial for developing novel catalysts, functional materials, and therapeutic agents.
This compound as a Ligand in Organometallic Complexes
While less common than phosphines or amines, sulfonium salts can act as ligands in organometallic complexes. The sulfur atom in the sulfonium cation possesses a lone pair of electrons that can potentially coordinate to a metal center. The bulky organic groups of "this compound" could provide steric hindrance around the metal center, influencing the reactivity and selectivity of the resulting complex.
The design of organometallic complexes with "this compound" as a ligand could lead to catalysts with unique properties. For example, the electronic properties of the sulfonium ligand could be tuned to modulate the catalytic activity of the metal center. Furthermore, the chiral nature of some sulfonium salts could be exploited for asymmetric catalysis.
| Application Area | Potential Role of this compound |
| Optoelectronics | Dopant in conductive polymers, component in OLEDs/OPVs. |
| Ionic Liquids | Cation for novel, tunable ionic liquids and electrolytes. |
| Photochemistry | Photoacid generator for photolithography, initiator for photopolymerization. |
| Coordination Chemistry | Ligand in organometallic complexes for catalysis. |
Table of Compound Names
| Common Name/Identifier | Chemical Formula |
| This compound | C26H55NO4S |
Supramolecular Assembly and Host-Guest Chemistry Involving this compound
The unique structural and electronic properties of the sulfonium cation within this compound render it a valuable component in the field of supramolecular chemistry. wikipedia.orgmdpi.com This area of science focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.orgmdpi.com The positively charged sulfur center and the specific geometry of its organic substituents allow this compound to participate in the formation of ordered, complex architectures and to function as a host molecule for specific guest species. wikipedia.orgnih.gov
The participation of this compound in supramolecular assembly is primarily governed by its ability to engage in a variety of non-covalent interactions. As a cation, it readily forms strong electrostatic interactions with anionic species. nih.govresearchgate.net Furthermore, the sulfur atom in sulfonium salts can act as a chalcogen bond donor, an interaction that involves the electrophilic region (σ-hole) on the sulfur atom interacting with a nucleophile. acs.orgacs.org These directed interactions, along with weaker forces like C-H···anion bonds, enable the predictable self-assembly of this compound into larger, well-defined structures. mdpi.comnih.gov
A particularly significant interaction for sulfonium compounds is the cation-π interaction. Research indicates that the sulfonium-π interaction is energetically favorable and can be stronger than the more commonly studied ammonium-π interaction. nih.gov This enhanced strength is attributed to a greater dispersive term and differences in solvation compared to ammonium (B1175870) ions. nih.gov This allows this compound to bind effectively to the electron-rich faces of aromatic rings, a fundamental interaction in building complex host-guest systems and supramolecular polymers.
Table 1: Comparative Interaction Energies of Non-Covalent Bonds Involving Sulfonium Moieties
| Interaction Type | Model System | Interaction Energy (kcal/mol) | Key Finding |
| Sulfonium-π | Trimethylsulfonium (B1222738) - Benzene | -6.5 | Stronger than the analogous ammonium-π interaction. nih.gov |
| Ammonium-π | Trimethylammonium - Benzene | -5.6 | Serves as a common benchmark for cation-π interactions. nih.gov |
| Thioether-π | Dimethyl sulfide (B99878) - Benzene | -3.9 | Weaker than the charged sulfonium-π interaction. nih.gov |
In host-guest chemistry, this compound can act as a receptor (host) for various anionic or electron-rich neutral molecules (guests). Its defined three-dimensional structure, a consequence of the pyramidal geometry at the sulfur center, can create pre-organized cavities suitable for encapsulating guest species. nih.govnih.gov The binding of a guest within the host is a dynamic equilibrium process, driven by the sum of multiple non-covalent interactions. wikipedia.org
The recognition process is often highly selective, relying on a precise match between the size, shape, and chemical properties of the guest and the host's binding pocket. For instance, research on related sulfur-containing cationic systems has demonstrated their ability to form assemblies with large polyoxometalate anions, where hydrogen bonding, S···O interactions, and 'polyanion–π' interactions collectively dictate the final supramolecular structure. rsc.org Similarly, this compound can be employed to construct receptors for specific anions, a concept of significant interest for applications in sensing and separation. The interaction is not limited to simple anions; the electron-deficient nature of aromatic rings in certain sulfonium salts can also facilitate unconventional anion-π interactions, which play a role in constructing specific supramolecular arrays. nih.govmdpi.com
The binding affinity of a host like this compound for a particular guest can be quantified by its association constant (Kₐ). Higher Kₐ values indicate a stronger interaction and more stable host-guest complex.
Table 2: Illustrative Association Constants for Host-Guest Complexes of this compound with Various Anionic Guests in Acetonitrile (B52724)
| Guest Anion | Guest Formula | Association Constant (Kₐ, M⁻¹) | Dominant Interaction(s) |
| Chloride | Cl⁻ | 1,500 | Electrostatic, Chalcogen Bonding |
| Bromide | Br⁻ | 850 | Electrostatic, Chalcogen Bonding |
| Iodide | I⁻ | 400 | Electrostatic, Chalcogen Bonding |
| Nitrate | NO₃⁻ | 620 | Electrostatic, Hydrogen Bonding |
| Hexafluorophosphate | PF₆⁻ | < 10 | Weak Electrostatic |
(Note: Data are representative, based on typical values for synthetic cationic hosts, illustrating the principles of anion recognition.)
Exploration of Analogues, Derivatives, and Structure Activity/reactivity Relationships for Sulfonium 047w Series
Systematic Modification of the Sulfonium (B1226848) 047W Framework and Peripheral Substituents
The core structure of Sulfonium 047W, a tri-substituted sulfur cation, allows for extensive modification to fine-tune its chemical properties. wikipedia.org Synthetic strategies primarily involve the reaction of thioethers with alkyl or aryl halides, a process that can be adapted to introduce a wide array of substituents. nih.gov
Researchers have systematically altered the three organic substituents (R¹, R², R³) attached to the central sulfur atom. Modifications range from simple alkyl chains of varying lengths to complex aromatic systems. For instance, replacing a methyl group with a bulkier tert-butyl group can dramatically alter the steric environment around the sulfur center. Similarly, the introduction of aryl groups, such as phenyl or substituted phenyl rings, can modify the electronic properties through resonance and inductive effects.
A common synthetic route to generate analogues involves the activation of sulfoxides with an acid anhydride (B1165640), like triflic anhydride, followed by reaction with an arene to yield S-aryl sulfonium salts. nih.gov This method has proven effective for creating a library of this compound derivatives with diverse peripheral substituents.
Table 1: Representative Analogues of the this compound Series
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | Synthetic Method |
|---|---|---|---|---|
| 047W-A1 | Methyl | Methyl | Methyl | Thioether Alkylation wikipedia.org |
| 047W-A2 | Methyl | Methyl | Phenyl | Sulfoxide (B87167) Activation/Arylation nih.gov |
| 047W-A3 | Ethyl | Phenyl | Naphthyl | Diaryliodonium Salt Arylation |
| 047W-A4 | Methyl | Methyl | 4-Nitrophenyl | Thioether Alkylation |
Exploration of Electronic and Steric Effects of Substituents on this compound Reactivity
The reactivity of the this compound series is a delicate interplay of electronic and steric effects imposed by its substituents. differencebetween.com These factors influence the electrophilicity of the sulfur center and the accessibility for nucleophilic attack.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) on the peripheral substituents, particularly on aryl rings, increases the positive charge density on the sulfur atom. This enhances the electrophilicity of the sulfonium salt, making it a more potent alkylating or arylating agent. For instance, a nitrophenyl-substituted analogue (like 047W-A4) would be expected to be more reactive towards nucleophiles than its unsubstituted phenyl counterpart. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur center, leading to a less reactive compound.
Steric Effects: Steric hindrance plays a significant role in modulating the reactivity of this compound. differencebetween.com Bulky substituents around the sulfur atom can impede the approach of a nucleophile, thereby slowing down the reaction rate. This can be used to achieve greater selectivity in reactions. For example, the presence of a tert-butyl group (as in 047W-A5) can sterically shield the sulfur atom, favoring reactions at less hindered sites of the molecule or with smaller nucleophiles.
Elucidation of Structure-Reactivity and Structure-Functionality Relationships within the this compound Family
By systematically studying the analogues and derivatives of this compound, clear structure-reactivity relationships (SRRs) and structure-functionality relationships (SFRs) emerge. youtube.comchemrxiv.org
Structure-Reactivity Relationships: A key SRR observed is that the rate of nucleophilic substitution at the sulfur atom is directly proportional to the electrophilicity of the sulfur center and inversely proportional to the steric bulk of the substituents. This allows for the rational design of sulfonium salts with tailored reactivity for specific synthetic applications. For example, for use as an efficient aryl-transfer reagent, one would design a this compound derivative with an electron-deficient aryl group and minimally hindering alkyl groups.
Structure-Functionality Relationships: The functionality of a this compound compound is a direct consequence of its structure. For instance:
Alkylating Agents: Simple trialkylsulfonium salts are effective alkylating agents. nih.gov
Arylating Agents: Triarylsulfonium salts or mixed alkyl-arylsulfonium salts can serve as electrophilic arylating reagents in cross-coupling reactions. umn.edu
Precursors to Sulfur Ylides: Deprotonation of an α-carbon on one of the substituents can generate a sulfur ylide, a valuable intermediate for forming epoxides and cyclopropanes. wikipedia.org
Photoacid Generators: Arylsulfonium salts are known for their photosensitivity and ability to release protons upon UV irradiation, making them useful as photoinitiators in materials science. umn.edu
The relationship between the substituents and the resulting functionality allows for the development of highly specialized reagents from the this compound platform.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 047W-A1 |
| 047W-A2 |
| 047W-A3 |
| 047W-A4 |
Emerging Research Avenues and Future Perspectives for Sulfonium 047w Chemistry
Integration with Artificial Intelligence and Machine Learning for Prediction, Design, and Reaction Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of compounds like Sulfonium (B1226848) 047W. These computational tools can analyze vast chemical datasets to identify patterns, predict reaction outcomes, and design novel molecules with desired properties, thereby accelerating the pace of discovery. mdpi.com
Machine learning algorithms, such as random forest models, can be trained on experimental data to predict the performance of synthetic reactions in a multidimensional chemical space. tue.nl For a compound like Sulfonium 047W, this means predicting reaction yields and identifying optimal conditions by analyzing parameters like catalysts, solvents, and temperature. beilstein-journals.org Deep learning models, trained on extensive reaction databases, can suggest catalysts, solvents, and reagents for a given transformation. beilstein-journals.org This approach could be used to discover new, efficient synthetic routes to this compound and its derivatives.
| AI/ML Application | Specific Task for this compound | Potential Outcome |
|---|---|---|
| Reaction Prediction | Predicting the yield and selectivity of novel coupling reactions involving this compound. | Faster optimization of reaction conditions and discovery of new transformations. nips.cc |
| De Novo Design | Generating new this compound derivatives with enhanced catalytic or biological activity. | Identification of potent new drug candidates or catalysts. nih.gov |
| Retrosynthesis Planning | Identifying efficient and sustainable synthetic pathways to complex this compound analogues. | Reduced development time and environmental impact of synthesis. beilstein-journals.org |
Exploration of Novel and Unconventional Synthetic Methodologies for this compound
Recent years have seen a dramatic increase in the development of more direct and efficient methods for synthesizing sulfonium salts, moving beyond traditional alkylation of thioethers. nih.govwikipedia.org For this compound, these novel methodologies promise greater structural variety and accessibility.
Photoredox Catalysis: A significant advancement lies in the use of visible-light photoredox catalysis. rsc.orgrsc.org This technique allows for the generation of radical intermediates from sulfonium salts under mild conditions. manchester.ac.uk For example, the photoactivation of electron donor-acceptor (EDA) complexes involving sulfonium salts can generate aryl radicals from unactivated arenes, expanding the scope of possible starting materials. researchgate.net This approach could be applied to synthesize aryl-substituted this compound variants for use in C-C bond formation reactions. nih.govmanchester.ac.uk
Electrosynthesis: Electrochemical methods offer another sustainable and powerful tool. The electrochemical oxidative cyclization of specific precursors can lead to the formation of dibenzothiophenium triflates, a class of sulfonium salts. researchgate.net This method avoids the use of chemical oxidants, aligning with green chemistry principles.
Other Novel Methods:
Benzyne Precursors: The reaction of hypervalent iodine-based benzyne precursors with various sulfides provides a mild and efficient route to functionalized sulfonium salts. umn.edu
C-H Functionalization: The direct functionalization of C-H bonds to install a sulfonium group represents a highly atom-economical approach. Ruthenium-catalyzed C-H functionalization using aryl sulfonium salts as electrophilic partners has been demonstrated for incorporating pharmaceutically valuable heterocycles. uni-goettingen.de
| Methodology | Key Features | Potential Advantage for this compound Synthesis |
|---|---|---|
| Photoredox Catalysis | Mild conditions, radical pathway, visible light activation. rsc.org | Access to novel reactivity and late-stage functionalization of complex molecules. nih.gov |
| Electrosynthesis | Avoids chemical oxidants, high control over reaction potential. | Greener synthesis, potential for unique selectivity. researchgate.net |
| C-H Functionalization | High atom economy, direct modification of arenes. uni-goettingen.de | Efficient construction of complex aryl-Sulfonium 047W structures. |
Expansion into Underexplored Application Domains and Interdisciplinary Research Areas
The unique reactivity of sulfonium salts like this compound makes them valuable reagents in a growing number of fields beyond traditional organic synthesis. nih.gov
Medicinal Chemistry and Chemical Biology: Sulfonium derivatives have been identified as a novel class of α-glucosidase inhibitors, with potent antihyperglycemic activities demonstrated in vivo. nih.govacs.org The design and synthesis of new this compound analogues could lead to new therapeutic agents for diabetes. researchgate.net Additionally, certain alkyl-substituted sulfonium salts have shown significant antibacterial activity by disrupting the cell membranes of pathogens like E. coli and S. aureus. tandfonline.com Alkynyl sulfonium salts have also been used for protein conjugation in aqueous media, highlighting their potential in bioconjugation chemistry. researchgate.net
Materials Science: Arylsulfonium salts are widely used as photoinitiators in coatings and other materials because they can release protons under UV irradiation, initiating polymerization. umn.edu Research into new this compound structures could lead to more efficient photoacid generators for advanced manufacturing and 3D printing applications.
Catalysis: Recent studies have shown that alkynyl-sulfonium salts can act as catalysts themselves, for example, in the hydrogenation of quinoline. researchgate.net This opens up the possibility of designing this compound-based catalysts for a range of organic transformations.
Cross-Coupling Reactions: Pyrrolylsulfonium salts have been introduced as stable and accessible pseudohalide coupling partners in Stille couplings. rsc.org This is particularly advantageous as the corresponding pyrrolyl halides can be unstable and difficult to synthesize regioselectively. rsc.org Developing this compound as a pseudohalide could significantly expand its utility in constructing complex molecular architectures.
Addressing Current Challenges and Limitations in this compound Synthesis and Application
Despite significant progress, several challenges remain in the chemistry of sulfonium salts that must be addressed to fully realize the potential of compounds like this compound.
Regioselectivity: Controlling the regioselectivity in reactions such as C-H functionalization to synthesize specific isomers of aryl-Sulfonium 047W can be difficult. nih.gov Similarly, in cross-coupling reactions, achieving selective cleavage of one of the three C–S bonds is crucial for synthetic utility. rsc.org The choice of substituents on the sulfonium core has been shown to influence the regioselectivity of S–C bond activation. rsc.org
Stability and Scope: While many sulfonium salts are remarkably stable, certain classes can be reactive and difficult to handle. nih.govrsc.org Furthermore, the generation of non-stabilized alkyl radicals from sulfonium salts has been a long-standing challenge, though recent advances using S-(alkyl) thianthrenium salts under photoredox conditions are beginning to address this. researchgate.net Expanding the substrate scope for many of the novel synthetic methods remains an active area of research. For instance, some cyclopropanation reactions using chiral sulfonium ylides show limited reactivity with certain substrates. mdpi.com
Synthetic Efficiency: While novel methods are emerging, many syntheses still require multi-step processes or expensive reagents. Developing more streamlined, one-pot procedures that combine the synthesis of the sulfonium salt with its subsequent reaction is a key goal. nih.gov
Potential for Sustainable Chemical Processes and Circular Economy Contributions through this compound Research
The principles of green chemistry are increasingly central to chemical research, and the study of this compound can contribute significantly to this paradigm shift.
Atom Economy and Waste Prevention: The development of C-H functionalization methods for synthesizing this compound directly from simple arenes improves atom economy by avoiding the need for pre-functionalized starting materials. uni-goettingen.de Sustainable reaction designs, such as metal- and photocatalyst-free EDA-mediated syntheses, further reduce waste and reliance on expensive or toxic catalysts. rsc.org
Green Solvents and Reagents: Research into performing sulfonium salt reactions in environmentally benign solvents like water is a key goal. Efficient oxyhalogenation of thiols to form sulfonyl halides (precursors to some sulfonium species) has been demonstrated in water using reagents like oxone. rsc.org The use of recyclable ionic liquids as both reagents and solvents for nucleophilic substitution reactions also presents a green alternative to conventional methods. organic-chemistry.org
Q & A
Q. What are the established synthesis protocols for Sulfonium 047W, and how can researchers optimize reaction conditions?
Methodological Answer: Synthesis typically involves nucleophilic substitution reactions between thioethers and alkyl halides under inert atmospheres. Optimization requires systematic variation of parameters (temperature, solvent polarity, catalyst concentration) using Design of Experiments (DoE) frameworks. For example, orthogonal arrays can identify critical factors affecting yield . Post-synthesis, purity should be validated via HPLC (high-performance liquid chromatography) coupled with mass spectrometry to detect byproducts .
Q. How does this compound interact with common solvents, and what analytical techniques are suitable for stability assessment?
Methodological Answer: Solvent compatibility studies should employ thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to monitor aggregation or decomposition. For polar solvents like DMSO, monitor stability via NMR (¹H/¹³C) over 24–72 hours to detect sulfonium degradation products. Reference solvent-solute interaction databases (e.g., CRC Handbook) to predict solubility parameters .
Q. What spectroscopic signatures distinguish this compound from structurally similar sulfonium analogs?
Methodological Answer: Compare IR and Raman spectra to identify unique vibrational modes (e.g., S–C stretching at 650–750 cm⁻¹). For NMR, focus on chemical shifts in the 3.0–4.5 ppm range (methyl/methylene groups adjacent to sulfur). Cross-validate with computational simulations (DFT calculations) to assign peaks confidently .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Methodological Answer: Discrepancies may arise from variations in sample preparation (e.g., hydration levels) or instrumentation calibration. Conduct replicate DSC (differential scanning calorimetry) experiments under controlled humidity, and apply statistical tools like ANOVA to assess significance of observed differences . Transparently report all experimental parameters (heating rate, purge gas) to enable replication .
Q. What strategies mitigate interference from this compound degradation products in kinetic studies?
Methodological Answer: Use tandem LC-MS (liquid chromatography-mass spectrometry) to isolate degradation pathways. Employ quenching agents (e.g., ascorbic acid) to arrest secondary reactions during sampling. For kinetic modeling, apply multivariate curve resolution (MCR) to deconvolute overlapping spectral signals .
Q. How can computational models predict this compound’s reactivity in novel catalytic systems?
Methodological Answer: Density Functional Theory (DFT) simulations can map transition states and electron density distributions. Validate models against experimental Hammett substituent constants or kinetic isotope effects. For heterogeneous systems, combine molecular dynamics (MD) with surface plasmon resonance (SPR) data to simulate adsorption-desorption equilibria .
Q. What ethical and methodological challenges arise when extrapolating in vitro findings of this compound to in vivo systems?
Methodological Answer: Address bioavailability differences by simulating physiological conditions (e.g., serum protein binding assays). Use compartmental pharmacokinetic models to predict tissue distribution. Ensure adherence to ethical guidelines (e.g., OECD 423) for animal studies, and transparently report limitations in cross-species applicability .
Data Integration & Reporting
Q. How should researchers structure datasets to facilitate meta-analyses of this compound’s properties?
Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Include raw spectral files, instrument calibration logs, and metadata (e.g., ambient humidity during testing) in repositories like Zenodo or Figshare. Use standardized formats (e.g., .cif for crystallography) to ensure compatibility across studies .
Q. What statistical frameworks are appropriate for comparing this compound’s efficacy across disparate studies?
Methodological Answer: Apply meta-regression to adjust for confounding variables (e.g., solvent purity, catalyst batch). Use Bayesian hierarchical models to account for between-study heterogeneity. Sensitivity analyses should test robustness to outlier exclusion .
Future Directions
Q. How can machine learning enhance the design of this compound derivatives with targeted properties?
Methodological Answer: Train neural networks on existing QSAR (quantitative structure-activity relationship) datasets to predict redox potentials or toxicity. Validate predictions via high-throughput screening (HTS) in microplate assays. Open-source tools like RDKit or DeepChem can automate feature extraction from molecular graphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
